MIC Potency Against MDR S. aureus: 8- to 16-Fold Superiority Over the Closest 4ʹ-Chloro Analog
Against a panel of nine MRSA and three VRSA clinical isolates, N-[4-bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (compound 22) exhibited MIC values of 0.031–0.062 µg/mL. This is 8- to 16-fold more potent than the closest direct analog, 5-chloro-N-(4ʹ-chloro-3ʹ-trifluoromethylphenyl)-2-hydroxybenzamide (compound 20), which showed an MIC range of 0.25–0.5 µg/mL against the same strains [1]. The potency difference is attributed solely to the 4ʹ-bromo versus 4ʹ-chloro substitution. Furthermore, compound 22 was >1000-fold more potent than methicillin (MIC >64 µg/mL) and 16- to 64-fold more potent than vancomycin (MIC 1–2 µg/mL) against these resistant isolates [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against multidrug-resistant S. aureus |
|---|---|
| Target Compound Data | MIC 0.031–0.062 µg/mL (against 9 MRSA, 3 VRSA strains) |
| Comparator Or Baseline | Compound 20 (4ʹ-Cl analog): MIC 0.25–0.5 µg/mL; Vancomycin: MIC 1–2 µg/mL; Methicillin: MIC >64 µg/mL |
| Quantified Difference | 8- to 16-fold more potent than compound 20; 16- to >1000-fold more potent than vancomycin and methicillin |
| Conditions | Broth microdilution assay against clinical MDR S. aureus isolates (MRSA NRS 10100–10198; VRSA VRS 1, 4, 12) |
Why This Matters
This demonstrates that the 4ʹ-bromo substituent is a critical pharmacophoric element; selecting the 4ʹ-chloro analog instead would result in a minimum 8-fold loss of potency, which may fall below the threshold required for effective anti-MRSA therapy.
- [1] Ansari, S. B., et al. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. Medicinal Chemistry Research, 30(12), 2301–2315. DOI: 10.1007/s00044-021-02808-4 View Source
